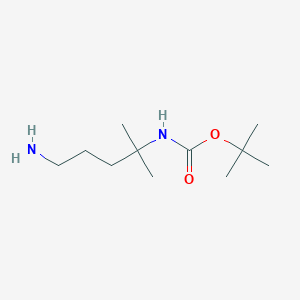

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which consists of a carbonyl group (C=O) attached to an amine group (NH2), and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by rearrangement and elimination of tert-butanol .Molecular Structure Analysis

Tert-butyl carbamates have a polar structure due to the presence of the carbonyl group and the amine group . The carbonyl group is planar, while the amine group can adopt a pyramidal or planar geometry depending on its state of protonation .Chemical Reactions Analysis

Tert-butyl carbamates can participate in a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to give the corresponding amines . They can also undergo palladium-catalyzed cross-coupling reactions with aryl halides .Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically solid at room temperature . They are polar compounds and are therefore soluble in polar solvents like alcohols and N,N-dimethylformamide, and insoluble in nonpolar solvents like alkanes .科学的研究の応用

Isomorphous Crystal Structures

Tert-butyl derivatives, including tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate, are used in crystallography to study isomorphous crystal structures. These compounds, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been recognized for their role in forming bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, showcasing their utility in crystal structure analysis (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate serves as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound has been established, highlighting its significance in medicinal chemistry and drug development processes (Zhao et al., 2017).

Evaluation of tert‐Butyl Isosteres

The tert-butyl group's physicochemical and pharmacokinetic properties have been evaluated, showing its common motif in medicinal chemistry. The study documents the effects of tert-butyl isosteres in drug analogues, indicating its impact on lipophilicity and metabolic stability, which is crucial for the drug discovery process (Westphal et al., 2015).

Chemical Kinetics and Environmental Studies

Research on the chemical kinetics of oxidation of methyl tert-butyl ether (MTBE) suggests that tert-butyl-based compounds like MTBE oxidize less readily than alkanes, which aligns with the antiknock effect of MTBE in gasolines. This study provides insight into the behavior of tert-butyl compounds under oxidation conditions, relevant for understanding their environmental and combustion-related properties (Brocard et al., 1983).

Nanofiber Construction and Sensory Materials

Tert-butyl carbazole derivatives have been utilized to construct strong blue emissive nanofibers, effective in detecting volatile acid vapors. This highlights the role of tert-butyl derivatives in materials science, particularly in developing chemosensors and sensory materials for environmental monitoring (Sun et al., 2015).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-11(4,5)7-6-8-12/h6-8,12H2,1-5H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYVDPBTNKQJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2872850.png)

![(3r,5r,7r)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)adamantane-1-carboxamide](/img/structure/B2872859.png)

![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2872860.png)